3-(2-チオメチルベンゾイル)チオフェン

説明

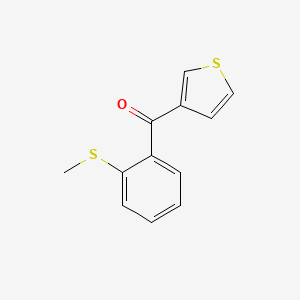

3-(2-Thiomethylbenzoyl)thiophene is an organic compound with the molecular formula C12H10OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

科学的研究の応用

3-(2-Thiomethylbenzoyl)thiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of organic semiconductors and other advanced materials

作用機序

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties

生化学分析

Biochemical Properties

2-(Methylsulfanyl)phenylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 2-(Methylsulfanyl)phenylmethanone, have been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to estrogen receptors, modulating their activity and potentially offering therapeutic benefits in hormone-related conditions .

Cellular Effects

The effects of 2-(Methylsulfanyl)phenylmethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2-(Methylsulfanyl)phenylmethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylsulfanyl)phenylmethanone can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Methylsulfanyl)phenylmethanone remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(Methylsulfanyl)phenylmethanone vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have also been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

2-(Methylsulfanyl)phenylmethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 2-(Methylsulfanyl)phenylmethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within certain cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Methylsulfanyl)phenylmethanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thiomethylbenzoyl)thiophene typically involves the condensation of 2-thiomethylbenzoyl chloride with thiophene under specific reaction conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

化学反応の分析

Types of Reactions

3-(2-Thiomethylbenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Bromine, chlorine; conducted in organic solvents like dichloromethane or chloroform

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated thiophenes

類似化合物との比較

Similar Compounds

Thiophene: The parent compound, a simple five-membered ring containing sulfur.

Benzothiophene: A fused ring system containing both benzene and thiophene rings.

Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring

Uniqueness

3-(2-Thiomethylbenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

生物活性

3-(2-Thiomethylbenzoyl)thiophene is a compound that integrates a thiophene ring with a thiomethylbenzoyl substituent, which contributes to its unique chemical properties and potential biological activities. Thiophene derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and materials science due to their electronic properties and structural versatility.

Chemical Structure

The structural formula of 3-(2-thiomethylbenzoyl)thiophene can be represented as follows:

This compound features:

- A thiophene ring, a five-membered aromatic heterocycle containing sulfur.

- A thiomethylbenzoyl moiety, which consists of a benzene ring substituted with a thiomethyl group and a carbonyl group.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-(2-thiomethylbenzoyl)thiophene, exhibit significant antimicrobial activity. The presence of the thiomethyl group may enhance this activity by improving the compound's ability to interact with biological targets. Studies have shown that certain thiophene-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds can be attributed to their ability to inhibit specific enzymes involved in the inflammatory response. For instance, some studies have reported that thiophene compounds can downregulate pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

The anticancer potential of 3-(2-thiomethylbenzoyl)thiophene has been explored in various studies. Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. Mechanistically, these compounds may interfere with cell cycle progression and promote programmed cell death through the activation of apoptotic pathways .

The biological activity of 3-(2-thiomethylbenzoyl)thiophene is influenced by its interaction with various biomolecules:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their catalytic activity. This can lead to altered metabolic pathways and reduced cellular functions associated with disease processes .

- Gene Expression Modulation : By interacting with transcription factors and other regulatory proteins, this compound can influence gene expression patterns related to inflammation and cancer progression .

Case Studies

- Antimicrobial Study : In vitro studies demonstrated that 3-(2-thiomethylbenzoyl)thiophene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Activity : A recent study assessed the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in the secretion of pro-inflammatory cytokines (IL-6 and TNF-α) upon treatment with 3-(2-thiomethylbenzoyl)thiophene, highlighting its therapeutic potential in inflammatory diseases .

- Anticancer Efficacy : In cancer cell line assays, 3-(2-thiomethylbenzoyl)thiophene was found to induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethylbenzoyl)thiophene | Dimethyl substitutions on benzoyl group | Enhanced solubility; anticancer activity |

| 2-Thiophenecarboxylic acid | Carboxylic acid group | Exhibits strong acidity; antimicrobial |

| Dithieno[3,2-b:2',3'-d]thiophene | Two fused thiophene rings | Notable electronic properties |

| Thieno[3,2-b]thiophene | Simpler structure | Basic building block for derivatives |

特性

IUPAC Name |

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDQXGEEYFLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641833 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-53-4 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。